4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Description

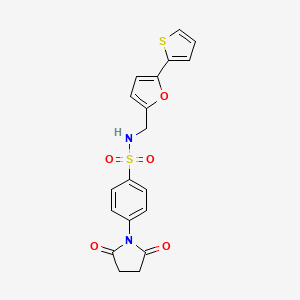

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dioxopyrrolidine (succinimide) moiety at the 4-position of the benzene ring and a (5-(thiophen-2-yl)furan-2-yl)methyl group attached to the sulfonamide nitrogen. The succinimide group may enhance hydrogen-bonding interactions, while the thiophene-furan hybrid substituent introduces π-conjugation and steric bulk. Synthesis likely involves multi-step functionalization of the benzene ring, sulfonamide coupling, and heterocyclic assembly, as inferred from analogous procedures in .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S2/c22-18-9-10-19(23)21(18)13-3-6-15(7-4-13)28(24,25)20-12-14-5-8-16(26-14)17-2-1-11-27-17/h1-8,11,20H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEAMYUSWRTZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure incorporates a dioxopyrrolidine moiety, a thiophene-furan hybrid, and a benzenesulfonamide group, which are known for their diverse biological activities.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives of benzenesulfonamide can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain sulfonamide compounds can inhibit the growth of various bacterial strains by interfering with folic acid synthesis, which is critical for bacterial growth and replication .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have been investigated using isolated rat heart models. Notably, compounds similar to this compound have demonstrated the ability to alter perfusion pressure and coronary resistance. For example, a study found that certain sulfonamides could decrease perfusion pressure in a time-dependent manner, suggesting potential applications in managing conditions like hypertension .

Anticancer Potential

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis. Compounds with similar structures have shown promise in reducing tumor cell proliferation and inducing apoptosis in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many sulfonamides function as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase, leading to altered pH levels in tumor microenvironments.

- Antimicrobial Action : By mimicking para-amino benzoic acid (PABA), sulfonamides disrupt folate synthesis pathways in bacteria.

- Cardiovascular Modulation : The interaction with calcium channels may contribute to changes in vascular resistance and heart rate modulation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzenesulfonamide derivatives against common pathogens. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial activity. The compound under investigation showed promising results against both Gram-positive and Gram-negative bacteria .

Cardiovascular Study

In an isolated rat heart model, researchers administered varying doses of 4-(2-aminoethyl)benzenesulfonamide. The findings revealed a marked decrease in coronary resistance compared to controls, indicating that structural modifications could enhance cardiovascular effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzenesulfonamide Core

a) 4-Methyl-N-((5-(Thiophen-2-yl)Furan-2-yl)Methyl)-N-(Prop-2-yn-1-yl)Benzenesulfonamide

- Structure : Differs by replacing the succinimide group with a methyl substituent and introducing a propargyl (prop-2-yn-1-yl) group on the sulfonamide nitrogen.

- Synthesis : Prepared via gold(I)-catalyzed reactions using NaBH4 and p-toluenesulfonyl chloride in dichloromethane (DCM) or ethyl acetate (EtOAc) .

- Key Differences :

- The methyl group reduces steric hindrance compared to the bulkier succinimide.

- The propargyl moiety may enable click chemistry modifications, absent in the target compound.

b) LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

- Structures :

- Key Differences :

- Replace the succinimide with oxadiazole rings, altering electronic properties and metabolic stability.

- The amide linkage (benzamide) differs from the direct sulfonamide group, affecting solubility and target binding.

Heterocyclic Modifications

a) S07662 (N-[(2-Methyl-3-Benzofuranyl)Methyl]-N′-(2-Thienylmethyl)Urea)

- Structure : Urea derivative with benzofuran and thiophene substituents .

- Key Differences: Urea vs. Benzofuran introduces fused aromaticity, contrasting with the isolated furan-thiophene system in the target compound.

b) Ranitidine-Related Compounds

- Structures : Include furan and thioether groups (e.g., ranitidine nitroacetamide) .

- Key Differences :

- Thioether linkages (e.g., -S-CH2-) vs. sulfonamide (-SO2-NH-), impacting oxidation stability and pharmacokinetics.

- Furan motifs are common, but ranitidine derivatives lack the succinimide or extended π-systems.

Structural Influence on Properties

| Compound | Key Features | Potential Implications |

|---|---|---|

| Target Compound | Succinimide, thiophene-furan | Enhanced hydrogen bonding; π-conjugation for materials |

| 4-Methyl-propargyl analog | Methyl, propargyl | Click chemistry compatibility; reduced steric bulk |

| LMM5/LMM11 | Oxadiazole, benzamide | Metabolic resistance; altered solubility |

| S07662 | Benzofuran, urea | Stronger hydrogen bonding; increased rigidity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.